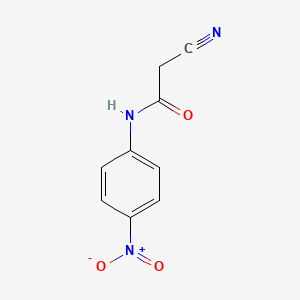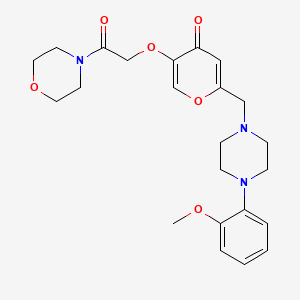
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involves the preparation of Mannich bases by reacting substituted piperazine derivatives with allomaltol and formaldehyde. The study reported the synthesis of thirteen such derivatives, with the aim of evaluating their anticonvulsant and antimicrobial activities. The structures of these compounds were confirmed using IR, 1H-NMR, and elemental analysis techniques . Another study described the synthesis of aminopyridopyrazinones as PDE5 inhibitors, leading to the identification of a compound with a piperazin-1-yl group that showed promising in vivo activity and has entered clinical trials . Additionally, the addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates were explored to generate functionalized 2-piperidones, demonstrating the versatility of pyran derivatives in chemical synthesis . Furthermore, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a one-pot Biginelli reaction, showcasing an efficient method for creating such compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential biological activities. In one of the studies, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This level of structural analysis is essential for the accurate determination of molecular conformations and potential interaction sites with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form stable structures with potential biological activity. The Mannich base formation is a key step in the synthesis of the 4H-pyran-4-one derivatives, which are then tested for their anticonvulsant and antimicrobial properties . The addition-rearrangement reactions with isocyanates to produce 2-piperidones further illustrate the chemical versatility and reactivity of the pyran ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of various substituents such as trifluoromethyl, chlorophenyl, and methoxy groups can significantly affect the compounds' lipophilicity, stability, and overall reactivity. These properties are important for the compounds' biological activities and their potential as therapeutic agents. For instance, the anticonvulsant activity of the synthesized 4H-pyran-4-one derivatives was assessed using in vivo tests, and their antimicrobial activities were investigated using the microdilution broth method . The compound identified as a PDE5 inhibitor was noted for its potency, selectivity, and ability to penetrate the brain, which are all properties derived from its molecular structure .
科学的研究の応用
Morpholine and Pyrans Derivatives
Morpholine and pyrans derivatives are known for their broad spectrum of pharmacological activities. Morpholine, an aromatic organic heterocycle, and pyran derivatives play crucial roles in biochemistry due to their biological activities. Recent studies highlight the significant pharmacophoric activities of morpholine and pyran analogues, suggesting their potential in designing novel therapeutic agents. The exploration of these compounds has led to the identification of diverse applications ranging from neuroprotective and anticancer to antimicrobial activities. Researchers emphasize the importance of these derivatives in developing future pharmacological agents (Asif & Imran, 2019).
Piperazine and Morpholine Applications
The synthesis and pharmaceutical applications of piperazine and morpholine derivatives have been extensively reviewed. These compounds exhibit a wide range of pharmaceutical applications, underscoring the versatility of the piperazine and morpholine nucleus in medicinal chemistry. Recent advancements in the synthesis of these derivatives highlight their potent pharmacophoric activities, which include acting as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory agents. This comprehensive overview showcases the current trends in the development of piperazine and morpholine analogues and their significant impact on therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity and Its Relevance
Antioxidants play a vital role in various fields, including medicine and pharmacy, due to their ability to neutralize active oxygen and inhibit free radical processes that lead to cell impairment. The comprehensive review of analytical methods used in determining antioxidant activity presents the most important tests, including ORAC, HORAC, TRAP, and DPPH, among others. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. The review provides a critical presentation of these methods, offering insights into their applicability, advantages, and disadvantages (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-29-21-5-3-2-4-19(21)25-8-6-24(7-9-25)15-18-14-20(27)22(16-31-18)32-17-23(28)26-10-12-30-13-11-26/h2-5,14,16H,6-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYZZJPYHMXIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
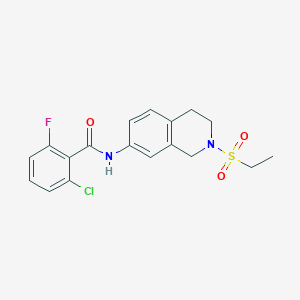
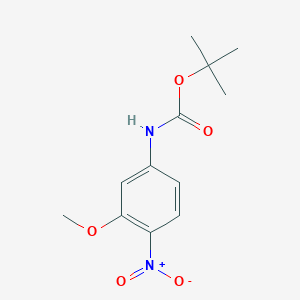
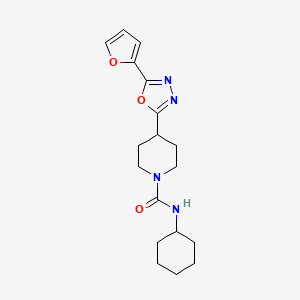
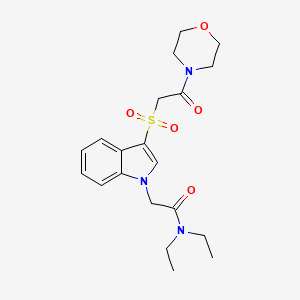
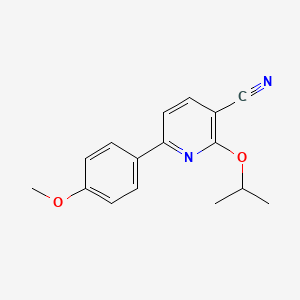
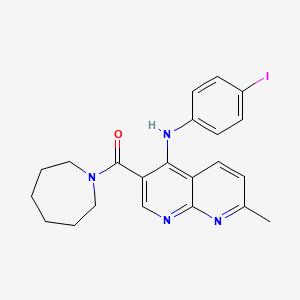
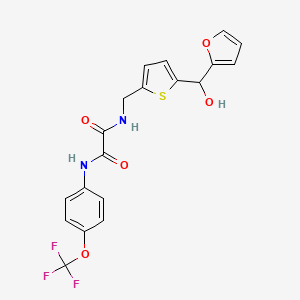
![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)
